ANA-773

Chronic Hepatitis C Antiviral Therapy Viral Load Reduction

ANA-773 is a differentiated oral TLR7 agonist prodrug validated in clinical trials for HCV and oncology. Its unique QOD dosing schedule prevents immune tolerance, distinguishing it from earlier-generation compounds. Researchers benefit from its established ISG biomarker panel and oral bioavailability, making it an ideal benchmark for TLR7 pathway studies and combination immunotherapy modeling.

Molecular Formula
Molecular Weight
CAS No. 1174920-78-5
Cat. No. B612242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANA-773
CAS1174920-78-5
SynonymsANA773;  ANA-773;  ANA 773.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ANA-773 (CAS 1174920-78-5) as an Oral TLR7 Agonist Prodrug: Key Identification and Procurement Data


ANA-773 (also known as RG7795) is an orally bioavailable prodrug of isatoribine, a selective small-molecule agonist of Toll-like Receptor 7 (TLR7) [1]. Its active metabolite binds to and activates TLR7, initiating an immune signaling cascade that induces the secretion of type I interferons and other pro-inflammatory cytokines, thereby enhancing innate and adaptive immune responses [2]. The compound has been clinically investigated for antiviral applications (chronic Hepatitis C) and immuno-oncology (advanced solid tumors), with its prodrug formulation being key to its oral bioavailability and systemic distribution [3]. Chemically, it is identified by the IUPAC name (2R,3R,5S)-2-(5-amino-2-oxothiazolo[4,5-d]pyrimidin-3(2H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate, with a molecular formula of C12H14N4O5S and a molecular weight of 326.33 g·mol⁻¹ . The compound is also frequently referenced under the alternative development code RG-7795 [4].

Why Generic Substitution Fails for ANA-773: Prodrug Specificity and Differentiated Pharmacology


Generic substitution of ANA-773 with other TLR7 agonists or immunomodulators is not scientifically valid due to its unique prodrug chemistry and resulting pharmacokinetic/pharmacodynamic (PK/PD) profile. ANA-773 is a specific prodrug of the nucleoside analog isatoribine, designed for oral absorption and systemic conversion to its active metabolite [1]. This is distinct from other TLR7 agonists like GS-9620 (vesatolimod), which possess different core chemical structures, leading to disparate PK properties, tissue distribution, and immune activation kinetics [2]. Furthermore, the clinical safety and efficacy of ANA-773 are defined by a specific every-other-day (QOD) dosing schedule, which was empirically determined in preclinical and clinical studies to achieve a stable and sustained immunostimulatory response without inducing tolerance or excessive toxicity [3]. This is a critical differentiation from earlier-generation TLR7 agonists like ANA-975, which were discontinued due to unfavorable toxicology profiles characterized by intense immune activation [4]. Therefore, substituting ANA-773 with an alternative TLR7 agonist would introduce significant scientific and regulatory uncertainty, as the quantitative antiviral and antitumor responses detailed below are inextricably linked to the ANA-773 prodrug entity and its validated dosing regimen.

ANA-773 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparisons


ANA-773 vs. Placebo: Superior Antiviral Efficacy in Chronic HCV Patients

In a Phase I clinical trial in chronic HCV patients, ANA-773 administered at 2000 mg every other day (QOD) for 10 days resulted in a significantly greater reduction in viral load compared to placebo. This provides a direct and quantifiable measure of its in vivo antiviral activity, differentiating it from a null intervention [1].

Chronic Hepatitis C Antiviral Therapy Viral Load Reduction

ANA-773 vs. Placebo: Dose-Dependent Induction of Interferon-Alpha Response Markers in Healthy Volunteers

In a Phase I healthy volunteer study, ANA-773 demonstrated a dose-proportional increase in biomarkers of an interferon-alpha (IFN-α) dependent response, a key pharmacodynamic effect of TLR7 activation. This provides a quantifiable measure of target engagement and immune stimulation, differentiating it from a placebo which showed minimal to no change [1].

Pharmacodynamics Biomarker Response Interferon Induction

ANA-773 Dosing Schedule Differentiation: QOD vs. 7/7 vs. 3/4 Regimens

Preclinical studies in cynomolgus monkeys directly compared different dosing schedules of ANA-773. The every-other-day (QOD) regimen was found to produce the most stable and sustained immune enhancement, in contrast to daily dosing schedules that led to a diminished or fluctuating response [1]. This is a critical differentiation for designing effective and tolerable therapeutic regimens.

Dose Scheduling Pharmacodynamics Immune Modulation Tolerability

ANA-773 vs. ANA-975: Differentiation Based on Preclinical Tolerability and Clinical Advancement

The development of the earlier TLR7 agonist ANA-975 was discontinued due to 'intense immune activation' observed in toxicology studies. In contrast, ANA-773 was designed with a favorable toxicology profile that allowed it to advance into Phase I clinical trials, where it was generally well-tolerated with no serious adverse events reported [1]. This is a crucial point of differentiation based on safety and developability.

TLR7 Agonist Safety Profile Drug Development Comparative Toxicology

ANA-773 Tumor Response: Partial Response in Advanced Melanoma Patient

In a Phase I trial for advanced solid tumors, one patient with malignant melanoma achieved a partial response (PR) by RECIST criteria after treatment with ANA-773. This patient, who had a dose-limiting toxicity (Grade 3 neutropenia) at 800 mg QOD, was dose-reduced to 600 mg QOD and continued treatment for 19 cycles, demonstrating durable clinical benefit [1]. This is a quantifiable clinical response in an oncology setting.

Immuno-Oncology Advanced Solid Tumors Clinical Response

Optimal Research and Industrial Application Scenarios for ANA-773


Preclinical Evaluation of TLR7-Mediated Immune Modulation in Oncology Models

ANA-773 is an ideal tool compound for preclinical in vivo studies investigating the role of sustained TLR7 activation in the tumor microenvironment. Its oral prodrug formulation enables convenient and consistent systemic dosing in rodent or primate models. Researchers can leverage the established every-other-day (QOD) dosing schedule, which has been shown in cynomolgus monkeys to provide stable immune enhancement without the response diminution seen with daily dosing [1]. This allows for the design of chronic efficacy and combination studies with other immunotherapies (e.g., checkpoint inhibitors) where a consistent, long-term immune stimulus is required to model therapeutic scenarios. The compound's ability to induce tumor growth inhibition in mouse models provides a validated starting point for these investigations [1].

Investigating Host-Directed Antiviral Therapies Against Chronic Viral Hepatitis

For research programs focused on novel therapeutic strategies for chronic Hepatitis B (HBV) or Hepatitis C (HCV), ANA-773 offers a well-characterized agent for stimulating endogenous type I interferon responses. Its demonstrated ability to induce a significant, dose-dependent reduction in HCV viral load in clinical trials (-1.26 log10 at 2000 mg) provides a quantitative benchmark for comparing the efficacy of other host-directed antiviral agents [2]. Its favorable tolerability profile and oral administration route make it a suitable positive control or benchmark in studies evaluating new oral immunomodulators or combination therapies aimed at achieving functional cures for chronic viral hepatitis.

Development and Validation of Pharmacodynamic Assays for TLR7 Agonists

ANA-773 serves as a valuable reference standard for the development and validation of pharmacodynamic (PD) biomarker assays. Clinical data have established a clear, dose-proportional relationship between ANA-773 administration and the induction of a specific panel of interferon-stimulated genes (ISGs) including OAS1, ISG15, IFIT1, and IFI27, as well as protein biomarkers like neopterin in peripheral blood [3]. These markers provide a robust and quantifiable PD readout for target engagement and immune activation. Researchers can use ANA-773 to calibrate these assays, ensuring their sensitivity and specificity for detecting TLR7-mediated responses in preclinical models or clinical samples from studies of novel TLR7 agonists.

Comparative Studies of TLR7 Agonist Prodrugs: PK/PD and Efficacy Benchmarking

ANA-773, with its extensive public data package including PK, PD, safety, and efficacy in both antiviral and oncology settings, is a powerful benchmark for comparing the performance of novel TLR7 agonist prodrugs or delivery systems. Procurement of ANA-773 allows for direct, side-by-side comparisons in relevant in vitro and in vivo models. Researchers can quantitatively benchmark key parameters of their novel compound against ANA-773's known profile, such as the magnitude and duration of ISG induction, antiviral activity (log reduction in viral load), and tolerability as reflected by the QOD dosing schedule [1][3]. This provides a data-driven framework for go/no-go decisions in early drug discovery and development programs targeting the TLR7 pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for ANA-773

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.